hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one
Description
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3,4,6,7,8,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-9-one |
InChI |
InChI=1S/C7H12N2OS/c10-7-6-5-11-4-3-9(6)2-1-8-7/h6H,1-5H2,(H,8,10) |
InChI Key |
MFNFYJKGOWCOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCSCC2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with cyclic 1,3-diketones and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing acetic acid or acetonitrile . This domino cyclization reaction yields the desired compound in satisfactory yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Functionalization via Nucleophilic Addition
The thiazinone’s carbonyl group undergoes nucleophilic attacks , enabling derivatization:
-
Amidation : Reacting with primary amines (e.g., benzylamine) in the presence of EDC/HOBt forms C9-alkylamide derivatives .
-
Grignard Reagents : Addition of organomagnesium halides (e.g., MeMgBr) generates tertiary alcohols at the C9 position .
Example Reaction Pathway :
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiazinone ring undergoes hydrolytic cleavage :
-
Acidic Hydrolysis : Concentrated HCl at 100°C opens the thiazinone ring, yielding a linear mercaptoethyl-piperazinone derivative .
-
Base-Mediated Rearrangement : Treatment with K₂CO₃ in ethanol triggers Smiles rearrangement, forming pyridazinone-thiol conjugates .
| Condition | Product | Application |
|---|---|---|
| 6M HCl, reflux, 12h | 3-Mercaptoethyl-piperazin-2-one | Intermediate for peptidomimetics |
| K₂CO₃, EtOH, 60°C, 8h | 4-(2-Sulfanylethyl)pyridazin-3(2H)-one | Antimicrobial scaffolds |
Oxidation and Sulfur Modifications
The sulfur atom in the thiazinone ring is susceptible to oxidation:
-
H₂O₂/Na₂WO₄ : Selective oxidation at 0°C yields the sulfoxide derivative (RS=O) .
-
mCPBA : Full oxidation to the sulfone (RSO₂) occurs at room temperature .
Key Data :
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The following table summarizes key structural and functional differences between hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one and its analogs:
Key Differences and Implications
Heteroatom Substitution (S vs. O vs. N)
- Thiazin vs. Oxazin : Replacing sulfur (thiazin) with oxygen (oxazin) alters electronic properties. Sulfur’s larger atomic size and lower electronegativity increase lipophilicity and may enhance membrane permeability compared to oxygen analogs (). This substitution impacts binding to targets like neurokinin receptors, as seen in Elinzanetant ().
- Pyrazino vs.
Functional Group Variations
- Ketone vs. Amine: The ketone group in the target compound may participate in hydrogen bonding as an acceptor, while amine derivatives (e.g., hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine) act as donors, influencing receptor interactions ().
Pharmacological Relevance
- Elinzanetant: A neurokinin receptor antagonist containing the hexahydropyrazino[2,1-c][1,4]oxazin core. Its oxazin moiety and hydroxymethyl substituent are critical for receptor selectivity and potency ().
- Lanopepden: Features a hexahydropyrazino[2,1-c][1,4]oxazin scaffold modified with fluoropyrimidine and hydrazine groups, suggesting tailored pharmacokinetic properties ().
Biological Activity
Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The compound's structural characteristics allow it to interact with various biological targets.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of hexahydropyrazino compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Table 1: Anticancer Activity of Hexahydropyrazino Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 5.2 | Apoptosis induction |
| B | HeLa | 3.8 | DNA intercalation |
| C | A549 | 4.5 | Inhibition of proliferation |
2. Antimicrobial Activity
Hexahydropyrazino derivatives have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study tested several hexahydropyrazino derivatives against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | Staphylococcus aureus | 0.5 µg/mL |
| E | Escherichia coli | 1.0 µg/mL |
| F | Pseudomonas aeruginosa | 2.0 µg/mL |
3. Neuroprotective Effects
Recent research highlights the neuroprotective properties of hexahydropyrazino compounds, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction: Some derivatives have been shown to bind covalently to DNA, leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition: Compounds may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation: These compounds can act as ligands for various receptors, influencing neurotransmitter release and cellular signaling.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one, and how is its structural integrity validated?
- Methodological Answer : The compound is typically synthesized via multi-step cyclization reactions. For example, a [3+3] annulation between thiazine and pyrazine precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the bicyclic core. Post-synthetic purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is critical. Structural validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm ring fusion and substituent positions.
- High-resolution mass spectrometry (HRMS) to verify molecular mass (exact mass: 204.0706 Da) .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Q. Which in vitro assays are most suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Initial screening focuses on:
- Receptor binding assays : Radioligand displacement studies (e.g., ³H-substance P for NK-1 receptor affinity) to assess antagonism .
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) due to structural similarities to peptide deformylase inhibitors like GSK-1322322 .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfone vs. oxazine derivatives) impact dual NK-1/NK-3 receptor binding affinity?
- Methodological Answer :
- Comparative molecular docking : Use software like AutoDock Vina to model interactions with receptor binding pockets. For example, the 2,2-dioxide derivative (this compound 2,2-dioxide) may exhibit altered hydrogen bonding with Gln165 in NK-1 vs. Asp148 in NK-3 .
- Site-directed mutagenesis : Validate key residues (e.g., NK-1 Gln165Ala mutants) to assess binding energy changes via isothermal titration calorimetry (ITC) .
Q. What experimental strategies resolve discrepancies in reported metabolic stability across species?
- Methodological Answer : Discrepancies (e.g., human vs. rodent microsomal stability) are addressed via:
- Cross-species hepatocyte incubations : Monitor metabolite profiles using LC-MS/MS. For instance, human-specific CYP3A4-mediated oxidation may explain faster clearance .
- Radiolabeled tracer studies : Administer ¹⁴C-labeled compound (e.g., [¹⁴C]GSK-1322322) to track biliary vs. renal excretion pathways in vivo .
Q. Which formulation strategies enhance oral bioavailability while maintaining chemical stability?
- Methodological Answer : For soft gelatin capsules (e.g., dual NK-1/NK-3 antagonist formulations):
- Lipid-based excipients : Use medium-chain triglycerides (MCTs) to improve solubility of hydrophobic derivatives.
- pH adjustment : Buffer to pH 6.5–7.0 to prevent hydrolysis of the thiazine ring .
Q. How can researchers optimize stereochemical control during large-scale synthesis?
- Methodological Answer :
- Chiral auxiliaries : Employ (S)-proline-derived catalysts in asymmetric Mannich reactions to install stereocenters (e.g., 7S,9aS configuration in oxazine derivatives) .
- Dynamic kinetic resolution : Utilize enzymes like lipases in biphasic systems to favor enantiopure intermediates .
Data Analysis & Contradiction Management
Q. What statistical approaches reconcile conflicting IC₅₀ values in receptor antagonism studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., NK-1 IC₅₀ ranges: 10–50 nM) using random-effects models to account for inter-lab variability.
- Assay standardization : Validate cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations (e.g., 0.1–1.0 nM ³H-substance P) to minimize protocol-driven discrepancies .
Q. How do researchers differentiate artifact peaks from genuine metabolites in LC-MS datasets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
